5-Bromoisoquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
5-bromoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
DBGOYDSTRKALAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Br)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromoisoquinoline 4 Carboxylic Acid and Analogues
Retrosynthetic Pathways for Bromo-Carboxylic Acid Isoquinolines
Retrosynthetic analysis of 5-Bromoisoquinoline-4-carboxylic acid reveals two primary disconnection strategies, both originating from the parent isoquinoline (B145761) core. The most logical approach involves sequential functional group introduction.
The first key disconnection breaks the carbon-carboxyl bond (C-COOH) at the C-4 position. This step points to 5-Bromoisoquinoline (B27571) as the immediate precursor. This precursor is a well-established compound, readily synthesized from isoquinoline. The second disconnection involves cleaving the carbon-bromine bond (C-Br) at the C-5 position, leading back to the unsubstituted isoquinoline ring. This pathway suggests a forward synthesis commencing with the regioselective bromination of isoquinoline, followed by the introduction of the carboxylic acid group at the C-4 position.
An alternative, less common retrosynthetic pathway involves reversing the order of these disconnections. Here, the C-Br bond is disconnected first, identifying Isoquinoline-4-carboxylic acid as the key intermediate. Subsequent disconnection of the C-COOH bond then leads back to the parent isoquinoline. This suggests a forward synthesis that begins with the carboxylation of isoquinoline, followed by a regioselective bromination at the C-5 position. The viability of this second pathway is highly dependent on the directing effects of the C-4 carboxyl group during the electrophilic bromination step.
Direct Synthesis Approaches for this compound
The direct synthesis of this compound is most effectively achieved through a sequential introduction of the required functional groups onto the isoquinoline scaffold.
The introduction of a bromine atom at the C-5 position of isoquinoline is a well-documented and efficient process. Direct electrophilic bromination of the electron-poor isoquinoline system requires strong acidic conditions to protonate the ring, making it susceptible to substitution. The reaction is highly regioselective, favoring the C-5 position over other positions, particularly C-8.
This transformation is typically achieved using N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) at low temperatures. orgsyn.orgresearchgate.net Careful control of the reaction temperature, generally between -25°C and -15°C, is critical to maximize the yield of the 5-bromo isomer and suppress the formation of the 8-bromoisoquinoline (B29762) byproduct, which is difficult to separate. orgsyn.org The use of slightly more than one equivalent of NBS should be avoided to prevent the formation of 5,8-dibromoisoquinoline. orgsyn.org This method is robust and can be scaled from grams to kilograms. orgsyn.org
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Isoquinoline | N-Bromosuccinimide (NBS), H₂SO₄ | -25°C to -18°C | 5-Bromoisoquinoline | 47-49% | orgsyn.org |
| Isoquinoline | NBS, H₂SO₄ | -25°C to -22°C | 5-Bromoisoquinoline | 72% |
With 5-Bromoisoquinoline in hand, the next critical step is the introduction of a carboxylic acid group at the C-4 position. While direct C-4 carboxylation of isoquinoline itself is challenging, strategies involving organometallic intermediates are plausible for functionalized derivatives.
One potential method is directed ortho-metalation (DoM). However, in 5-bromoisoquinoline, the directing ability of the ring nitrogen (favoring C-1) and the bromo group (potentially favoring C-6) complicates regioselectivity. A more viable approach for introducing the carboxyl group at C-4 is likely through a lithium-halogen exchange reaction on the C-5 bromine, followed by intramolecular deprotonation at the sterically hindered C-4 "peri" position, or a direct C-4 lithiation if conditions can be found to overcome the steric hindrance and other directing effects. Quenching the resulting C-4 organolithium intermediate with carbon dioxide (CO₂) would then yield the desired carboxylic acid. While this represents a logical synthetic pathway, specific literature examples for this exact transformation are not widely reported.
Based on the established methodologies, the most logical and practiced synthetic sequence for this compound involves a two-step process:
Regioselective Bromination : Isoquinoline is first converted to 5-Bromoisoquinoline as described in section 2.2.1.
Carboxylation : The 5-Bromoisoquinoline intermediate is then subjected to a carboxylation reaction to install the acid functionality at the C-4 position.
The alternative sequence, involving the initial synthesis of Isoquinoline-4-carboxylic acid followed by bromination, is less documented. The synthesis of Isoquinoline-4-carboxylic acid can be achieved through the oxidation of isoquinoline or 4-methylisoquinoline. acs.org However, the subsequent bromination of this substrate would be an electrophilic aromatic substitution on a ring system containing a deactivating carboxyl group, and the regiochemical outcome of this reaction has not been clearly established in the literature.
Multi-Step Synthesis Sequences for Complex Derivatives
This compound is a valuable intermediate precisely because its two functional groups allow for orthogonal chemical modifications, enabling the synthesis of complex derivatives.
The synthetic utility of this compound is demonstrated in patent literature, where it serves as a scaffold for cannabinoid receptor modulators. google.comgoogle.com The carboxylic acid moiety provides a handle for standard amide bond formation.
In a general procedure, the carboxylic acid is activated in situ using common peptide coupling reagents. google.comgoogle.com This typically involves reacting this compound with reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-Hydroxybenzotriazole (HOBT) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The activated intermediate is then treated with a primary or secondary amine to furnish the corresponding C-4 carboxamide derivative. google.comgoogle.com
Another documented derivatization involves a Curtius rearrangement. The carboxylic acid is treated with Diphenylphosphoryl azide (B81097) (DPPA) and triethylamine (B128534) (Et₃N), which generates a reactive acyl azide intermediate. In the presence of tert-Butanol, this intermediate rearranges to form a tert-butyl carbamate (B1207046) (Boc-protected amine) at the C-4 position. patentorder.com
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Amide Coupling | EDC.HCl, HOBT, DIPEA, Amine (R-NH₂) | 5-Bromo-N-(R)-isoquinoline-4-carboxamide | google.comgoogle.com |
| Curtius Rearrangement | DPPA, Et₃N, t-BuOH | tert-Butyl (5-bromoisoquinolin-4-yl)carbamate | patentorder.com |
Convergent and Divergent Synthesis Strategies
The synthesis of complex molecules like this compound and its analogues can be approached through either linear or convergent strategies. While linear synthesis builds the molecule step-by-step from a single starting material, convergent synthesis involves the independent preparation of key fragments that are later combined. This approach is often more efficient and allows for greater flexibility.
A versatile convergent method for constructing highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. harvard.edunih.govnih.gov This reaction forms an eneamido anion intermediate which can be trapped in situ with a range of electrophiles to install substituents at the C4 position. nih.gov This strategy allows for the assembly of the isoquinoline core from two or more components in a single operation, significantly increasing efficiency over traditional methods. harvard.edunih.gov
This convergent approach naturally lends itself to divergent synthesis, where a common intermediate is used to generate a library of structurally diverse analogues. By varying the nitrile component, different C3 substituents can be introduced. Similarly, a wide array of electrophiles can be used to functionalize the C4 position. For example, trapping the intermediate anion with hexachloroethane (B51795) can yield 4-chloroisoquinolines. harvard.edu This modularity is invaluable for creating analogues of this compound, where different functional groups can be systematically introduced at various positions to explore structure-activity relationships. A divergent protocol has also been developed to access different isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone architectures from common precursors through a cascade reaction. nih.gov
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to enhance efficiency, reduce waste, and improve safety. researchgate.net These approaches are highly relevant to the synthesis of isoquinoline derivatives, aiming for high atom economy, the use of sustainable reagents, and milder reaction conditions. mdpi.com
Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal catalysis is a powerful tool for constructing the isoquinoline scaffold and introducing functional groups. researchgate.net Metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and cobalt (Co) are frequently used to catalyze C-H activation, annulation, and cross-coupling reactions. researchgate.netmdpi.com
Rhodium(III)-catalyzed C-H activation and annulation has emerged as a robust strategy. acs.orgchemistryviews.org For instance, the reaction of N-methoxybenzamides with vinylene carbonate, which serves as an acetylene (B1199291) surrogate, can produce 3,4-unsubstituted isoquinolones in the green solvent ethanol (B145695) at room temperature. chemistryviews.org This method avoids the need for stoichiometric external oxidants. chemistryviews.org Similarly, Rh(III)-catalyzed annulation of O-pivaloyl oximes with internal alkynes provides an efficient route to multisubstituted isoquinolines. researchgate.net Aromatic N-H ketimines, generated in situ from benzylic azides via ruthenium catalysis, can subsequently undergo Rh-catalyzed annulation with alkynes to furnish a variety of functionalized isoquinolines under mild, neutral conditions. acs.org
Palladium-catalyzed reactions are also widely employed. The synthesis of isoquinolones can be achieved via palladium-catalyzed C-H activation/annulation between N-methoxybenzamides and 2,3-allenoic acid esters, affording products with good yields and excellent regioselectivity. mdpi.com The bromine atom in precursors like 5-bromoisoquinoline serves as a valuable handle for transition-metal-catalyzed cross-coupling reactions, allowing for further functionalization. orgsyn.org
| Catalyst System | Reactants | Product Type | Key Features |
| [Cp*RhCl2]2 | N-methoxybenzamides, Vinylene Carbonate | 3,4-Unsubstituted Isoquinolones | Biomass-derived ethanol solvent; Room temperature; No external oxidant. chemistryviews.org |
| Pd(OAc)2 | N-methoxybenzamides, 2,3-Allenoic Acid Esters | 3,4-Substituted Hydroisoquinolones | High regioselectivity; Good yields under mild conditions. mdpi.com |
| Ru(II)/PEG-400 | Hydrazones, Alkynes | 1-Phenyl Isoquinolines | Homogeneous, recyclable catalyst; Biodegradable solvent (PEG-400). |
| Rh(III) complex | Aromatic N-H Ketimines, Alkynes | Functionalized Isoquinolines | In situ generation of ketimine; Mild and neutral conditions. acs.org |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various isoquinoline derivatives. nih.govresearchgate.net
One notable application is in palladium-catalyzed one-pot, multi-component reactions. For instance, the synthesis of substituted isoquinolines can be achieved through a sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation. acs.orgorganic-chemistry.org This method allows for the rapid assembly of the isoquinoline core in a single vessel, with reaction times as short as two to three hours. acs.org The use of microwave heating has also been reported to accelerate the synthesis of tetrahydroisoquinoline derivatives and isoindolo[1,2-a]quinazoline analogues. mdpi.comshd-pub.org.rs
| Reaction Type | Reactants | Conditions | Time (Conventional) | Time (MAOS) | Yield (MAOS) |
| Pd-catalyzed One-Pot Annulation | o-bromoarylaldehyde, terminal alkyne, NH4OAc | PdCl2(PPh3)2, CuI, Et3N in DMF | N/A | 3 h | Up to 86% acs.org |
| Pictet-Spengler Cyclization | Amides, Paraformaldehyde | PPA/SiO2 in Toluene | N/A | 60 min | N/A shd-pub.org.rs |
| Copper-catalyzed Cyclization | 1-Ethynyl-2-vinyl-tetrahydroisoquinolines | CuCN in Toluene | N/A | 20 min | ~85-95% acs.org |
One-Pot and Cascade Reactions for Enhanced Efficiency
The synthesis of 5-bromo-8-nitroisoquinoline (B189721) can be performed as a convenient one-pot procedure from isoquinoline without the need to isolate the intermediate 5-bromoisoquinoline. orgsyn.orggoogle.com This process involves the initial bromination using N-bromosuccinimide in sulfuric acid, followed by the direct addition of a nitrating agent like potassium nitrate (B79036) to the same reaction mixture. orgsyn.orggoogle.com
Cascade reactions have been developed to construct complex heterocyclic systems fused to the isoquinoline core. A catalyst- and additive-free cascade reaction of isoquinoline N-oxides with alkynones has been developed to produce benzoazepino[2,1-a]isoquinoline derivatives. acs.org Similarly, radical cascade reactions of N-methacryloylbenzamides can be used to generate acylated isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgresearchgate.net These methods provide rapid access to complex molecular architectures from simple starting materials in a highly atom- and step-economical fashion. nih.govacs.org
Sustainable Reagents and Reaction Conditions
The adoption of sustainable reagents and reaction conditions is a cornerstone of green chemistry. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. researchgate.net In the synthesis of isoquinolines, significant progress has been made in replacing traditional hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). chemistryviews.org
A ruthenium(II) catalyst in PEG-400, a biodegradable solvent, has been used for the synthesis of 1-phenyl isoquinoline derivatives. This catalytic system is homogeneous and can be recycled. The Rh(III)-catalyzed synthesis of isoquinolones has been successfully performed in ethanol, a biomass-derived solvent, at ambient temperature. chemistryviews.org Solvent-free conditions represent another green approach, where reactions are carried out in the absence of a solvent, often at elevated temperatures or with mechanical mixing. tandfonline.com A three-component reaction to synthesize isoquinazoline derivatives has been reported to proceed efficiently under solvent-free conditions at room temperature. tandfonline.com These methodologies not only reduce the environmental impact but also often simplify product isolation and purification. tandfonline.com
Exploration of Reaction Mechanisms and Organic Transformations
Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of organic synthesis, offering multiple avenues for modification. For 5-Bromoisoquinoline-4-carboxylic acid, this functionality can be readily converted into esters and amides or removed entirely through decarboxylation. Such transformations are often the initial steps in a synthetic sequence to either protect the acidic proton or to install a different functional group that is more suitable for subsequent reactions, such as cross-coupling.
Esterification Reactions (e.g., Fischer Esterification)
Esterification is a fundamental transformation of carboxylic acids, often employed to protect the acidic proton, enhance solubility in organic solvents, or modify the electronic properties of the molecule. The most common method is the Fischer-Speier esterification.
The Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water generated is removed. nih.gov
The mechanism proceeds via several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
While specific literature examples detailing the Fischer esterification of this compound are not prevalent, the commercial availability of its methyl ester, Methyl 5-bromoisoquinoline-4-carboxylate, indicates that this transformation is synthetically accessible. organic-chemistry.org However, for some heterocyclic carboxylic acids, standard Fischer-Speier conditions can result in low yields, potentially necessitating alternative methods. nih.gov
Other esterification methods that avoid strongly acidic conditions can also be employed, such as reaction with alkyl halides under basic conditions or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.org
Table 1: Common Esterification Conditions
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer-Speier | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol | Equilibrium-driven reaction. nih.gov |
Amidation and Peptide Coupling Methodologies
The conversion of the carboxylic acid to an amide is a crucial reaction for building more complex molecules, particularly in medicinal chemistry. This transformation typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Standard peptide coupling reagents are highly effective for this purpose. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating amide bond formation under mild conditions. nih.gov Commonly used systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. nih.govsci-hub.st
Another highly efficient class of reagents includes uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the desired amine. nih.govwikipedia.org
The general mechanism for a HATU-mediated coupling is as follows:
The carboxylate, formed by deprotonation with a base (e.g., DIPEA), attacks HATU.
A highly reactive OAt-active ester intermediate is formed.
The amine nucleophile attacks the activated carbonyl carbon of the ester.
The amide bond is formed, and the leaving group is released.
Table 2: Common Amide Coupling Reagents and Conditions
| Reagent System | Base | Solvent | Key Features |
|---|---|---|---|
| EDC / HOBt / DMAP | DIPEA or Et₃N | CH₃CN or DMF | A versatile and common method for forming amides. nih.govsci-hub.st |
| HATU | DIPEA | DMF or CH₃CN | Highly efficient, rapid coupling, even with less reactive amines. nih.govwikipedia.org |
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group with the release of carbon dioxide, can be a useful synthetic strategy. Simple thermal decarboxylation of aromatic carboxylic acids often requires harsh conditions. However, the reaction can be facilitated by metal catalysts, particularly copper or silver salts. organic-chemistry.org
More recently, decarboxylative cross-coupling reactions have emerged as a powerful tool. organic-chemistry.org In these reactions, the carboxylic acid itself serves as a synthetic equivalent of an organometallic reagent. For a substrate like this compound, this opens up the possibility of a decarboxylative Heck or Suzuki-type reaction, where the C-H bond that replaces the carboxyl group is instead functionalized directly. This process typically involves a palladium catalyst and an oxidant. youtube.com
The general pathway for a decarboxylative coupling involves:
Formation of a metal carboxylate salt (e.g., palladium or silver).
Decarboxylation to form an organometallic intermediate.
Participation of this intermediate in a cross-coupling catalytic cycle.
This approach avoids the need to first prepare an organometallic reagent from the corresponding halide, offering a more atom-economical route.
Transformations of the Bromo Substituent
The bromo group at the 5-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and can also undergo nucleophilic aromatic substitution under certain conditions. For most cross-coupling reactions, the carboxylic acid is typically converted to an ester to prevent interference from the acidic proton.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromo-substituent on the isoquinoline (B145761) ring is well-suited for these transformations.
Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is widely used for the formation of biaryl compounds. The ester derivative, methyl or ethyl 5-bromoisoquinoline-4-carboxylate, would be an ideal substrate, reacting with various aryl- or heteroarylboronic acids. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org
Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an organohalide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgorganic-chemistry.org The reaction of 5-bromoisoquinoline (B27571) derivatives with various alkenes (e.g., acrylates, styrenes) would lead to the corresponding 5-alkenylisoquinolines. nih.gov The presence of the carboxylate group can influence the reaction, and in some cases, pendant carboxylic acids have been shown to act as directing groups in Heck reactions. nih.gov
Sonogashira Reaction : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is co-catalyzed by palladium and copper complexes and requires a base, often an amine which can also serve as the solvent. organic-chemistry.orgrsc.org Coupling the ester of this compound with various alkynes provides a direct route to 5-alkynylisoquinoline derivatives, which are valuable intermediates in materials science and medicinal chemistry. organic-chemistry.orgnih.gov
Negishi Reaction : The Negishi coupling pairs an organohalide with an organozinc reagent, catalyzed by nickel or palladium. acs.orgwikipedia.org Organozinc reagents are generally more reactive than organoboron compounds but tolerate a wide range of functional groups. acs.org This reaction would allow for the coupling of the 5-bromoisoquinoline core with alkyl, vinyl, or aryl zinc reagents. The presence of a free carboxylic acid group has been shown to be tolerated in some Negishi couplings. organic-chemistry.org
Kumada Reaction : The Kumada coupling utilizes a Grignard reagent (organomagnesium) to couple with an organohalide, catalyzed by nickel or palladium. wikipedia.orgnih.gov Due to the high reactivity of Grignard reagents, this reaction has limited functional group tolerance, and the carboxylic acid must be protected as an ester. wikipedia.org This method is effective for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.
Hiyama Reaction : The Hiyama coupling involves the reaction of an organohalide with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source (e.g., TBAF) or base as an activator. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Organosilanes are stable, low-toxicity reagents. This reaction provides another reliable method for forming biaryl or vinyl-substituted isoquinolines from the 5-bromo precursor. A fluoride-free variant, the Hiyama-Denmark coupling, uses silanols and a base, making it compatible with silyl-protecting groups. organic-chemistry.org
Table 3: Overview of Cross-Coupling Reactions for 5-Bromo-isoquinoline-4-carboxylate
| Reaction | Nucleophilic Partner | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki | Organoboron Reagent | Pd catalyst, Base | High functional group tolerance, stable reagents. organic-chemistry.org |
| Heck | Alkene | Pd catalyst, Base | Forms C=C bonds; regioselectivity can be an issue. organic-chemistry.org |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Mild conditions, direct route to alkynes. organic-chemistry.org |
| Negishi | Organozinc Reagent | Pd or Ni catalyst | High reactivity and functional group tolerance. acs.org |
| Kumada | Grignard Reagent | Pd or Ni catalyst | Highly reactive nucleophile, limited functional group tolerance. nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur if the aromatic ring is sufficiently electron-deficient. This process is known as Nucleophilic Aromatic Substitution (SNAr).
The isoquinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom. This effect is enhanced by the presence of the electron-withdrawing carboxylic acid (or ester) group at the 4-position. These factors activate the ring towards nucleophilic attack, particularly at positions ortho and para to the activating group. The bromo-substituent at the 5-position is ortho to the activating group at C4, making it a potential site for SNAr.
The mechanism is a two-step addition-elimination process:
Nucleophilic Attack: A strong nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide leaving group.
For this compound, reaction with strong nucleophiles like sodium methoxide (B1231860) or various amines could potentially displace the bromide to form the corresponding 5-methoxy or 5-amino derivatives. The reaction typically requires a strong nucleophile and may be facilitated by polar aprotic solvents like DMSO or DMF.
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)
The formation of common organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, directly from this compound is complicated by the presence of the acidic carboxylic acid proton. libretexts.org Organometallic compounds are powerful bases and will preferentially react in an acid-base manner rather than undergoing halogen-metal exchange at the C-5 position. libretexts.orgorganicchemistrytutor.com
Reaction with Grignard Reagents : A Grignard reagent, being a strong base, would deprotonate the carboxylic acid to form a magnesium carboxylate salt. organicchemistrytutor.comleah4sci.com This acid-base reaction is typically fast and would consume the Grignard reagent, preventing the formation of the desired organometallic species at the bromine-substituted carbon. organicchemistrytutor.comleah4sci.com
Reaction with Organolithium Reagents : Similarly, the first equivalent of an organolithium reagent would deprotonate the carboxylic acid. organicchemistrytutor.commasterorganicchemistry.com However, organolithium reagents are sufficiently nucleophilic to attack the resulting carboxylate. A second equivalent can add to the carbonyl carbon, forming a stable dianionic tetrahedral intermediate. masterorganicchemistry.comnih.gov An acidic workup would then yield a ketone. organicchemistrytutor.commasterorganicchemistry.com
To successfully form an organometallic reagent at the C-5 position, the carboxylic acid group would first need to be protected. This strategy involves converting the carboxylic acid into a group that does not have acidic protons and is unreactive towards the organometallic reagent, such as an ester or an orthoester. Following the protection step, halogen-metal exchange or insertion of magnesium could proceed, after which the organometallic reagent could be used in further reactions. The protecting group would then be removed in a final step to regenerate the carboxylic acid.
| Reagent | Initial Reaction with -COOH Group | Outcome |
| Grignard Reagent (RMgX) | Acid-base deprotonation | Formation of a magnesium carboxylate salt. organicchemistrytutor.comleah4sci.com |
| Organolithium Reagent (RLi) | 1. Acid-base deprotonation 2. Nucleophilic addition | Formation of a ketone after acidic workup. organicchemistrytutor.commasterorganicchemistry.com |
Reductive Dehalogenation and Hydrogenation Studies
The structure of this compound is susceptible to reductive processes that can affect both the carbon-bromine bond and the aromatic isoquinoline core.
Reductive Dehalogenation (Hydrogenolysis) : The carbon-bromine bond at the C-5 position can be cleaved under hydrogenolysis conditions. This process typically involves a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. This reaction would replace the bromine atom with a hydrogen atom, yielding isoquinoline-4-carboxylic acid.
Hydrogenation of the Isoquinoline Core : The isoquinoline ring system can be fully or partially reduced. Catalytic hydrogenation can reduce the nitrogen-containing heterocyclic ring under mild conditions, especially after N-alkylation. orgsyn.org More forceful conditions, such as high pressure and temperature with catalysts like platinum or rhodium, can lead to the saturation of both the pyridine (B92270) and benzene (B151609) rings. Research on related compounds, such as 5-bromo-8-nitro-2-methylisoquinolium tosylate, has demonstrated that a one-step hydrogenolysis-catalytic hydrogenation can remove the bromine and fully reduce the ring system to yield decahydroisoquinoline (B1345475) derivatives. researchgate.net This indicates that similar transformations are feasible for this compound, leading to tetrahydroisoquinoline or decahydroisoquinoline structures.
Hydrolysis Reactions for Hydroxyisoquinoline Formation
The conversion of the 5-bromo substituent to a 5-hydroxy group via hydrolysis is a nucleophilic aromatic substitution reaction. Such reactions are generally difficult to achieve on aryl halides unless the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the ring is not sufficiently activated for a facile substitution of the bromine with a hydroxide (B78521) ion under standard laboratory conditions.
Achieving this transformation would likely require harsh reaction conditions, such as high temperatures and pressures (e.g., the Dow process) or the use of a copper catalyst (e.g., Buchwald-Hartwig amination conditions adapted for hydroxylation). These methods promote the displacement of the bromide by a hydroxide or a suitable oxygen-containing nucleophile.
Reactivity of the Isoquinoline Core
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this process on this compound are governed by the combined electronic effects of the existing substituents and the heterocyclic nitrogen.
Directing Effects of Substituents :
Isoquinoline Nitrogen : The nitrogen atom in the heterocyclic ring is electron-withdrawing via an inductive effect, which deactivates the ring system towards electrophilic attack, particularly the pyridine ring. Electrophilic attack on isoquinoline itself preferentially occurs on the benzene ring at positions C-5 and C-8. orgsyn.org
Carboxyl Group (-COOH) : The carboxylic acid group at C-4 is a powerful deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. libretexts.org
Bromo Group (-Br) : Halogens are deactivating due to their strong inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). libretexts.orgfiveable.me
Predicted Reactivity : The combined influence of the deactivating heterocyclic nitrogen and the strongly deactivating carboxyl group renders the entire isoquinoline ring system significantly less reactive towards electrophiles than benzene. mnstate.edu Any EAS reaction would require harsh conditions. The bromine atom also contributes to the deactivation.
The C-8 position is the most likely site for an electrophilic attack, albeit a slow one. This position is para to the ortho, para-directing bromo group and meta to the meta-directing carboxyl group (relative to the benzene ring). This is consistent with known reactions, such as the nitration of 5-bromoisoquinoline, which yields 5-bromo-8-nitroisoquinoline (B189721). orgsyn.org
| Position | Influence of -Br (at C-5) | Influence of -COOH (at C-4) | Influence of Ring N | Overall Prospect |
| C-6 | Ortho | Ortho | --- | Highly Unfavored |
| C-7 | Meta | Meta | --- | Unfavored |
| C-8 | Para | Meta | Deactivated | Most Likely Site |
Nucleophilic Additions to the Nitrogen Heterocycle
The electron-withdrawing nature of the nitrogen atom makes the pyridine portion of the isoquinoline ring electron-deficient. This renders it susceptible to attack by strong nucleophiles.
Nucleophilic attack on the neutral isoquinoline ring typically occurs at the C-1 position. The presence of the electron-withdrawing carboxyl group at C-4 could potentially influence the regioselectivity of such an addition.
The reactivity of the heterocyclic ring towards nucleophiles can be significantly enhanced by N-alkylation or N-oxidation. Quaternization of the nitrogen atom with an alkyl halide creates a positively charged isoquinolinium salt. This greatly increases the electrophilicity of the ring, making it much more susceptible to addition by even weak nucleophiles, such as hydride reagents (e.g., from NaBH₄), which can lead to the formation of 1,2-dihydroisoquinolines. orgsyn.org
Oxidative and Reductive Modifications of the Ring System
Reductive Modifications : As discussed in section 3.2.4, the isoquinoline ring system is readily reduced. Catalytic hydrogenation can selectively reduce the pyridine ring to give a tetrahydroisoquinoline derivative or, under more forcing conditions, reduce both rings to yield a decahydroisoquinoline. researchgate.net
Oxidative Modifications : The isoquinoline ring is relatively stable to oxidation, but strong oxidizing agents under harsh conditions can cleave the rings. The benzene ring is generally more susceptible to oxidative cleavage than the pyridine ring. Vigorous oxidation of isoquinoline itself with reagents like alkaline potassium permanganate (B83412) typically yields phthalic acid (from the cleavage of the pyridine ring) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid) from the cleavage of the benzene ring. thieme-connect.de Given this precedent, the strong oxidation of this compound would be expected to degrade the benzene portion of the molecule, likely producing a substituted pyridine dicarboxylic acid.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 5-Bromoisoquinoline-4-carboxylic acid, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and predict spectroscopic characteristics, all of which are crucial for assessing its reactivity and potential applications.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.orgnih.gov For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.comresearchgate.net
The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govfigshare.com
In a typical analysis of an isoquinoline (B145761) derivative, the HOMO is often distributed over the fused ring system, while the LUMO may also be delocalized across the aromatic core. tandfonline.comresearchgate.net The presence of the electron-withdrawing bromine atom and carboxylic acid group on the this compound scaffold is expected to lower the energies of both the HOMO and LUMO compared to the parent isoquinoline molecule. semanticscholar.org This effect can also influence the magnitude of the HOMO-LUMO gap, thereby modulating the molecule's reactivity. semanticscholar.org Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's stability and reactivity. rsc.orgekb.eg
| Parameter | Description | Predicted Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Lowered by electron-withdrawing Br and COOH groups |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by electron-withdrawing Br and COOH groups |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Modulated, affecting chemical reactivity and stability |
| Chemical Hardness (η) | Resistance to change in electron distribution | Related to the magnitude of the HOMO-LUMO gap |
| Electronegativity (χ) | Measure of the ability to attract electrons | Influenced by the substituent groups |
Spectroscopic Property Prediction (Theoretical Aspects)
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound, aiding in its structural confirmation.
Theoretical IR Spectroscopy: By performing a frequency calculation after geometry optimization, the vibrational modes of the molecule can be determined. q-chem.com These computed frequencies correspond to the absorption bands in an IR spectrum. For this compound, characteristic frequencies would be predicted for the C=O and O-H stretching of the carboxylic acid group, as well as vibrations associated with the aromatic isoquinoline core and the C-Br bond. Comparing the theoretical spectrum with experimental data can help to confirm the molecular structure and assign specific vibrational modes. researchgate.net
Theoretical NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. These calculations provide theoretical chemical shifts that can be correlated with experimental values, facilitating the assignment of peaks in the NMR spectra. For this compound, calculations would predict the chemical shifts for the protons and carbons of the isoquinoline ring system, which are influenced by the electronic effects of the bromine and carboxylic acid substituents.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insight into the static electronic properties of a single molecule, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of this compound over time.
Conformational Analysis and Energy Landscapes
The presence of the rotatable bond between the isoquinoline ring and the carboxylic acid group means that this compound can exist in different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. cwu.edu
This analysis can be performed by systematically rotating the dihedral angle of the carboxylic acid group and calculating the potential energy at each step. nih.gov The resulting data can be used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.govresearchgate.net The minima on this landscape correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion between conformers. rsc.org For carboxylic acids, the syn and anti conformations are of particular interest, and computational studies can determine their relative stabilities and the energy barrier for their interconversion. nih.gov The planarity and steric hindrance caused by the bromine atom at the 5-position would likely influence the preferred orientation of the carboxylic acid group.
Ligand-Target Docking and Scoring (Theoretical Approaches)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govijcps.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking studies would involve placing the molecule into the binding site of a selected protein target. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and to rank different binding poses. eurjchem.comresearchgate.net The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, are analyzed to understand the basis of binding. nih.govnih.gov The carboxylic acid group is a common motif for forming hydrogen bonds with amino acid residues in a protein's active site, while the isoquinoline ring can participate in π-stacking interactions. mdpi.com
| Interaction Type | Potential Functional Group on Ligand | Potential Residues on Target Protein |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (-COOH) | Arg, Lys, His, Ser, Thr, Asn, Gln |
| Halogen Bonding | Bromo group (-Br) | Lewis basic sites (e.g., backbone carbonyls) |
| π-π Stacking | Isoquinoline ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Aromatic rings | Ala, Val, Leu, Ile, Met, Phe |
Molecular dynamics (MD) simulations can further refine the results of docking studies. nih.gov By simulating the movement of the ligand-protein complex over time, MD can provide insights into the stability of the binding pose and the dynamics of the interactions. mdpi.com
Mechanistic Studies through Computational Approaches
Computational chemistry is also a powerful tool for investigating reaction mechanisms. For this compound, theoretical methods could be employed to study its synthesis or subsequent reactions. For instance, DFT calculations can be used to map the reaction pathway for the bromination of an isoquinoline-4-carboxylic acid precursor. This involves identifying the transition state structures and calculating the activation energies for different potential pathways, which can help to explain the observed regioselectivity of the reaction. nih.gov Similarly, computational studies could explore the mechanisms of reactions involving the carboxylic acid group, providing a deeper understanding of the compound's chemical behavior. tandfonline.com
Transition State Characterization in Organic Reactions
The characterization of transition states is a fundamental application of computational chemistry, providing a map of the energy landscape of a chemical reaction. This analysis helps to understand reaction kinetics and mechanisms by identifying the highest energy point along the reaction coordinate, known as the transition state structure.
While specific, published computational studies detailing the transition state characterization for reactions directly involving this compound are not extensively documented, the methodologies for such investigations are well-established. Theoretical chemists would typically employ methods like Density Functional Theory (DFT) to model reactions such as decarboxylation, substitution, or coupling reactions involving this molecule. By calculating the vibrational frequencies of a proposed transition state, a single imaginary frequency would confirm its identity, and the associated energy barrier would determine the theoretical rate of the reaction. For instance, in a potential transition-metal-free decarboxylative bromination, computational models could elucidate the mechanism and contrast it with classical Hunsdiecker-type radical pathways nih.gov.
Catalytic Cycle Elucidation
Computational modeling is crucial for elucidating complex catalytic cycles, particularly in transition-metal-catalyzed reactions where intermediates can be transient and difficult to observe experimentally. These studies involve mapping the energetic and structural changes for each step in the cycle, including oxidative addition, reductive elimination, transmetalation, and insertion.
Structure-Property Relationship (SPR) Studies (Theoretical Frameworks)
Structure-Property Relationship (SPR) studies, particularly through computational means, aim to connect a molecule's chemical structure with its physical properties and biological activity. These theoretical frameworks are essential for rational drug design and materials science.
Quantitative Structure-Activity Relationships (QSAR) for Related Isoquinolines
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For the isoquinoline scaffold, which is prevalent in pharmacologically active molecules, QSAR studies are common japsonline.comjapsonline.com. These models help in designing new derivatives with enhanced potency and selectivity.
Several QSAR studies have been conducted on various classes of isoquinoline derivatives, providing a framework for how this compound could be analyzed. These studies utilize molecular descriptors—numerical values that encode information about the steric, electronic, and hydrophobic properties of a molecule—to build predictive models.
3D-QSAR on Dihydroisoquinolines: A study on substituted dihydroisoquinoline derivatives as inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP) used 3D-QSAR models to evaluate their inhibitory activity. The results indicated that interactions with zinc ions, the formation of H-bonds, and hydrophobic interactions were key to their function researchgate.net.
AKR1C3 Inhibitors: QSAR studies on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key descriptors that predict bioactivity against aldo-keto reductase 1C3 (AKR1C3), a target in prostate cancer japsonline.comresearchgate.net.
Anti-MRSA Agents: Using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), researchers developed 3D-QSAR models for pyrimido-isoquinolin-quinone derivatives. These models, which explained activity based on steric, electronic, and hydrogen-bond acceptor properties, successfully guided the design of new derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.
These examples demonstrate that a QSAR model for derivatives of this compound would likely involve calculating various descriptors to correlate its structural features with a specific biological endpoint.
| Isoquinoline Derivative Class | Biological Target | QSAR Method | Key Findings/Important Descriptors | Reference |
|---|---|---|---|---|
| Substituted dihydroisoquinolines | Leucine aminopeptidase (LAP) | 3D-QSAR | Interaction with zinc ions, H-bonds, hydrophobic interactions. | researchgate.net |
| 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acids | Aldo-keto reductase 1C3 (AKR1C3) | QSARINS software | Model based on specific descriptors was robust and predictive for bioactivity. | japsonline.com |
| Pyrimido-isoquinolin-quinones | Methicillin-resistant Staphylococcus aureus (MRSA) | CoMFA, CoMSIA | Antibacterial activity is explained by steric, electronic, and hydrogen-bond acceptor properties. | nih.gov |
Prediction of Reactivity and Regioselectivity
Computational chemistry provides a powerful framework for predicting the reactivity and regioselectivity of organic molecules without the need for laboratory experiments rsc.org. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack. Key tools for this include the calculation of frontier molecular orbitals (HOMO and LUMO) and the mapping of molecular electrostatic potential (MEP).
For this compound, the reactivity is governed by the interplay of the isoquinoline core and its two substituents:
Isoquinoline Core: The pyridine (B92270) ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more akin to a typical aromatic system, undergoing electrophilic substitution.
Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position (C-6 and C-8) on the benzene ring.
Bromo Group (-Br): This substituent is deactivating due to its electron-withdrawing inductive effect but directs incoming electrophiles to the ortho and para positions (C-6) due to its electron-donating resonance effect.
The combined influence of these groups makes the benzene ring highly deactivated towards electrophilic aromatic substitution. The directing effects of the bromo and carboxyl groups are somewhat conflicting, although both deactivate the ring. The C-6 position is para to the bromine and meta to the carboxylic acid, potentially making it the most plausible, albeit difficult, site for electrophilic attack. The regioselectivity in isoquinoline synthesis is known to be heavily influenced by the substituents on the aromatic ring researchgate.net.
Computational modeling can quantify these effects. An MEP map would likely show a high electron density (negative potential) around the nitrogen atom, making it a site for protonation or alkylation. Conversely, the carbon atoms adjacent to the nitrogen and the carbonyl carbon would show positive potential, indicating susceptibility to nucleophilic attack. Analysis of the LUMO distribution would further highlight the most electrophilic sites on the molecule.
| Position on Ring | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Controlling Factors |
|---|---|---|---|
| C-1 | Low | High | Electron-deficient pyridine ring; adjacent to N. |
| C-3 | Low | Moderate | Electron-deficient pyridine ring. |
| C-6 | Low (Most likely site if reaction occurs) | Very Low | Deactivated ring; para to -Br, meta to -COOH. |
| C-7 | Very Low | Very Low | Deactivated ring; meta to -Br, ortho to -COOH. |
| C-8 | Low | Very Low | Deactivated ring; ortho to -Br, meta to -COOH. |
| Nitrogen (N-2) | High (Protonation/Alkylation) | N/A | Lone pair of electrons. |
Applications in Advanced Chemical Sciences
Contributions to Medicinal Chemistry Research
In the realm of medicinal chemistry, 5-bromoisoquinoline-4-carboxylic acid serves as a sophisticated scaffold for the discovery and development of novel therapeutic agents. Its rigid heterocyclic core allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets, while its modifiable positions are key to optimizing pharmacological properties.
Precursor in the Rational Design and Synthesis of Therapeutic Agents
This compound is a key intermediate in the synthesis of complex pharmaceutical compounds. frontierspecialtychemicals.com The carboxylic acid group at the C4 position is a critical functional handle, enabling the formation of amides, esters, and other derivatives through well-established coupling reactions. allgreenchems.com This functional group is often essential for a molecule's ability to interact with biological targets, frequently acting as a hydrogen bond donor or acceptor, or forming salt bridge interactions to anchor the molecule within a receptor's binding site. mdpi.com
Simultaneously, the bromine atom at the C5 position provides a site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, enabling chemists to systematically explore the chemical space around the isoquinoline (B145761) core. The combination of these two reactive sites makes the molecule a versatile platform for constructing novel therapeutic agents with tailored properties. For instance, related quinoline-4-carboxylic acid frameworks have been utilized as precursors for potent inhibitors of enzymes implicated in cancer and autoimmune diseases. nih.gov
Structure-Activity Relationship (SAR) Investigations for Isoquinoline Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is an excellent template for such investigations. Researchers can systematically modify the molecule at its key positions to probe the requirements for optimal interaction with a biological target.
Key SAR investigations on this scaffold would typically involve:
Modification of the Carboxylic Acid: Converting the carboxylic acid to various esters or amides can determine the importance of the acidic proton and the hydrogen-bonding capacity of the carbonyl group. mdpi.com This can also enhance properties like cell permeability and oral absorption. mdpi.com
Substitution at the 5-Position: Replacing the bromine atom with different functional groups allows for the exploration of steric and electronic effects in that region of the molecule. This helps to map the topology of the target's binding pocket.
Substitution on the Aromatic Ring: Introducing substituents at other available positions (C6, C7, C8) can further refine the molecule's fit and interaction with the target protein.
The following table outlines potential modifications and their rationale in a typical SAR study.
| Position | Modification | Rationale for Investigation |
| C4 | Esterification (e.g., -COOCH₃) | To assess the necessity of the acidic proton for activity and improve lipophilicity. mdpi.com |
| C4 | Amidation (e.g., -CONHCH₃) | To introduce new hydrogen bond donors/acceptors and alter solubility. |
| C5 | Suzuki Coupling (e.g., replace -Br with Phenyl) | To explore the effect of bulky aromatic groups on binding affinity. |
| C5 | Buchwald-Hartwig Amination (e.g., replace -Br with -NHCH₃) | To introduce hydrogen-bonding capabilities at the C5 position. |
| C7 | Introduction of a methoxy (B1213986) group (-OCH₃) | To probe for favorable interactions in a specific pocket of the receptor and increase metabolic stability. |
Exploration of Binding Affinities to Specific Biomolecular Targets
Derivatives of isoquinoline and quinoline (B57606) carboxylic acids have demonstrated high binding affinities to a range of important biomolecular targets. The core scaffold serves as an effective anchor, with the carboxylic acid group often playing a pivotal role in securing the molecule within the active site of an enzyme or the binding pocket of a receptor.
For example, a structure-guided design effort targeting dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme relevant to cancer and immunology, produced quinoline-4-carboxylic acid-based inhibitors with nanomolar potency. nih.gov Similarly, derivatives of tetrahydroisoquinoline-3-carboxylic acid have been identified as potent and selective agonists for the peroxisome proliferator-activated receptor γ (PPARγ), a key target in diabetes research. researchgate.net These studies underscore the utility of the isoquinoline carboxylic acid framework in achieving high-affinity binding.
The table below presents data from studies on analogous structures, illustrating the binding affinities that can be achieved.
| Compound Class | Target | Measurement | Value |
| Quinoline-4-carboxylic Acid Derivative (Compound 41) | Dihydroorotate Dehydrogenase (DHODH) | IC₅₀ | 9.71 ± 1.4 nM nih.gov |
| Quinoline-4-carboxylic Acid Derivative (Compound 43) | Dihydroorotate Dehydrogenase (DHODH) | IC₅₀ | 26.2 ± 1.8 nM nih.gov |
| Tetrahydroisoquinoline-3-carboxylic Acid Derivative (Compound 13jE) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | EC₅₀ | 85 nM researchgate.net |
| Tetrahydroisoquinoline-3-carboxylic Acid Derivative (Compound 13jE) | Protein-Tyrosine Phosphatase 1B (PTP-1B) | IC₅₀ | 1.0 µM researchgate.net |
Mechanistic Studies of Enzyme and Receptor Interactions (Theoretical and Experimental Aspects)
Understanding how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. Both experimental techniques, like X-ray crystallography, and theoretical methods, such as molecular docking, are employed to elucidate these interactions.
The carboxylic acid moiety of the isoquinoline scaffold is consistently identified as a key interaction point. X-ray crystallography studies on a quinoline-4-carboxylic acid derivative bound to the enzyme DHODH revealed that the carboxylate group engages in critical hydrogen bond interactions. nih.gov Specifically, one derivative was found to form a novel water-mediated hydrogen bond with a threonine residue (T63) in the enzyme's active site, while another formed a direct hydrogen bond with a tyrosine residue (Y356). nih.gov
Molecular docking simulations complement these experimental findings by predicting the binding poses and interaction energies of newly designed molecules before they are synthesized. rsc.org These computational studies often highlight the importance of the carboxylic acid in forming electrostatic interactions and hydrogen bonds, guiding chemists in placing other functional groups to maximize binding affinity. The bromine atom on the this compound scaffold can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Combinatorial Chemistry and Library Synthesis for Drug Discovery Research
Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, known as libraries, which can be screened for biological activity in a high-throughput fashion. researchgate.netnih.gov this compound is an ideal scaffold for this approach due to its two orthogonal functional handles.
A combinatorial library can be generated using a two-dimensional synthesis strategy:
Amide Formation: The carboxylic acid at C4 is reacted with a diverse set of amines (Building Block Set A) in a parallel fashion, creating a library of amides.
Cross-Coupling: The bromine atom at C5 is then subjected to a palladium-catalyzed cross-coupling reaction with a different set of building blocks, for example, various boronic acids (Building Block Set B).
By reacting a matrix of 'm' amines with 'n' boronic acids, a library of m x n unique compounds can be efficiently produced. This strategy allows for the systematic exploration of the chemical space around the isoquinoline core, significantly accelerating the process of identifying "hit" compounds and optimizing them into "lead" candidates for drug development. nih.gov
Role in Materials Science and Engineering
Beyond its applications in medicine, the rigid, planar, and functionalizable structure of this compound makes it a promising building block for the creation of advanced materials. Its properties are well-suited for constructing ordered, porous crystalline solids and for integration into functional organic electronic devices.
The compound is particularly suited for use as a "linker" or "ligand" in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Research has shown that quinoline-4-carboxylic acid units can be successfully incorporated into COF structures through methods like the Doebner reaction. rsc.orgnih.gov These materials exhibit high thermal and chemical stability, permanent porosity, and tunable functionality. The resulting quinoline-linked COFs have shown significant promise in applications such as nanofiltration and the efficient removal of pollutants from water. mdpi.comnih.gov
Metal-Organic Frameworks (MOFs): MOFs are materials in which metal ions or clusters are coordinated to organic ligands to form one-, two-, or three-dimensional structures. nih.gov Aromatic carboxylic acids are among the most common and effective organic linkers used to build MOFs. nih.gov The carboxylic acid group of this compound can coordinate with metal centers, while the rigid isoquinoline body ensures the formation of a well-defined, porous framework. The bromine atom offers a site for post-synthetic modification, allowing the properties of the MOF to be fine-tuned after its initial construction.
Furthermore, the extended π-conjugated system of the isoquinoline ring is a core feature of organic semiconductors. cam.ac.uk These materials are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. researchgate.net As a functionalized aromatic heterocycle, this compound could serve as a monomer or precursor for larger conjugated systems with specific electronic and optical properties. allgreenchems.com
Ligand Synthesis for Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound is a prime candidate for the design of organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). The molecule possesses two key features for this application: the carboxylic acid group and the nitrogen atom of the isoquinoline ring, which can act as coordination sites for metal ions.
Role as a Heteroditopic Ligand: The compound functions as a heteroditopic ligand, meaning it has two different types of binding sites. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the nitrogen atom provides an additional coordination point. This versatility allows for the construction of diverse and complex architectures. polimi.it Carboxylic acid ligands are widely used in MOF synthesis because they readily form stable coordination bonds with metal ions, and their rigid nature can lead to the formation of stable porous structures. bldpharm.comresearchgate.net
Structural Analogs in MOF and CP Synthesis: Research on analogous compounds demonstrates the utility of the isoquinoline carboxylate scaffold. For instance, isoquinoline-5-carboxylic acid has been successfully employed to create 2D coordination polymers with copper(II) ions. polimi.it Similarly, quinoline-based dicarboxylic acids have been used to construct robust 3D coordination polymers with lanthanide ions, showcasing the suitability of N-heterocyclic carboxylates in forming extended networks. nih.gov The bromine atom on this compound can further influence the resulting framework's properties through steric effects or by serving as a site for post-synthetic modification.
Table 1: Coordination Properties of Carboxylate-Functionalized N-Heterocycles
| Ligand Feature | Role in MOF/CP Formation | Reference |
|---|---|---|
| Carboxylic Acid Group | Primary coordination site, offers multiple binding modes (monodentate, bidentate), contributes to framework rigidity. | bldpharm.comresearchgate.net |
| Isoquinoline Nitrogen | Secondary coordination site, enables formation of chelate rings, influences network topology. | polimi.itnih.gov |
| Bromo Substituent | Can be used for post-synthetic modification, influences pore environment and framework electronics. | orgsyn.org |
Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Isoquinoline derivatives are actively investigated for their potential in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the nitrogen atom in the isoquinoline core can enhance the electron-transporting capabilities of materials, which is crucial for improving charge balance and efficiency in OLED devices. tandfonline.com
This compound serves as a versatile precursor for creating more complex molecules for these applications. The bromine atom is particularly useful as it provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the attachment of other aromatic groups to extend the π-conjugated system. nih.gov This molecular engineering is essential for tuning the electronic and photophysical properties of the final material.
Studies on related compounds have shown promise. Benzo[q]quinoline derivatives have been synthesized and successfully used as emitters in OLEDs, demonstrating that the quinoline/isoquinoline scaffold is a viable core for luminescent materials. tandfonline.comtandfonline.com Furthermore, a 5,7-dibromo-8-hydroxyquinoline has been directly utilized as a fluorescent material in an OLED device, highlighting the potential of bromo-substituted quinoline structures. researchgate.net The carboxylic acid group can be converted into esters or amides to further modify solubility and film-forming properties.
Research on Aggregation-Induced Emission (AIE) Properties of Isoquinoline Derivatives
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This effect is the opposite of the common aggregation-caused quenching (ACQ) and has significant applications in sensors, bio-imaging, and optoelectronic devices. Isoquinoline derivatives have been identified as a class of compounds that can exhibit AIE.
The AIE effect in these molecules is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. In dilute solutions, the molecules can undergo rotational and vibrational motions that dissipate energy non-radiatively. However, in an aggregated or solid state, these motions are hindered, forcing the molecules to release energy through radiative pathways, resulting in strong fluorescence.
Research has shown that modifying the structure of isoquinoline derivatives has a significant impact on their photophysical properties. For example, the introduction of different connecting units and terminal groups can switch the emission behavior between AIE and other phenomena like dual-state emission. Current time information in Pasuruan, ID. The twisted molecular conformations often found in substituted isoquinolines are conducive to AIE and can lead to materials with mechanofluorochromic (MFC) properties, where the emission color changes in response to mechanical stimuli like grinding or pressure. rsc.org
Development of Novel Optical and Electronic Materials
The development of novel optical and electronic materials relies on the precise tuning of molecular structure to achieve desired properties. The isoquinoline framework is an attractive scaffold for this purpose due to its inherent electronic characteristics and synthetic accessibility. mdpi.com
This compound can be considered a foundational block for such materials. Its derivatives can be designed to have specific functionalities:
Fluorescent Materials: As discussed, isoquinoline derivatives often exhibit strong fluorescence in solution or the solid state. mdpi.comacs.org By attaching different functional groups via the bromine or carboxylic acid moieties, the emission wavelength, quantum yield, and lifetime can be systematically tuned.
Mechanofluorochromic Materials: Certain substituted isoquinolines exhibit reversible color changes upon mechanical grinding, which is attributed to transitions between crystalline and amorphous states with different molecular packing and conformations. rsc.org
Acidochromic Materials: The nitrogen atom in the isoquinoline ring can be protonated, leading to changes in the intramolecular charge transfer (ICT) characteristics of the molecule. This results in acidochromism, where the material changes color in response to pH changes. rsc.org
The combination of these properties makes isoquinoline-based compounds, derivable from this compound, highly promising for applications in sensors, security inks, and smart materials.
Applications in Polymer Science and Functional Macromolecules
While specific examples of this compound being directly incorporated into polymers are not widely documented, its functional groups offer clear potential for applications in polymer science.
The carboxylic acid group is one of the most versatile functionalities in polymer chemistry. It can be used to:
Synthesize Polyesters and Polyamides: Through condensation polymerization with diols or diamines, respectively.
Introduce Functionality: The carboxylic acid group can be incorporated into a polymer backbone or as a pendant group to impart properties such as hydrophilicity, adhesion, and pH-responsiveness.
Act as a Catalyst: Carboxylic acids have been shown to catalyze certain polymerization reactions, such as the ring-opening polymerization of N-carboxyanhydrides.
The bromine atom also provides a route for creating functional macromolecules. It can be used as:
A Site for Grafting: Polymers can be grafted from the isoquinoline unit via controlled radical polymerization techniques after conversion to a suitable initiator.
A Point for Post-Polymerization Modification: Once the monomer is incorporated into a polymer chain, the bromine atom can be modified using cross-coupling reactions to attach other functional molecules, creating highly specialized macromolecules.
Advanced Studies in Coordination Chemistry
The field of coordination chemistry studies the formation and properties of complexes consisting of a central metal ion surrounded by ligands. This compound is an excellent candidate for such studies due to its potential to act as a chelating ligand.
Ligand Design and Synthesis for Metal Ion Chelation
Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion, forming a ring structure. Such complexes, known as chelates, are generally more stable than complexes formed with monodentate ligands.
This compound is designed to be an effective bidentate chelating agent. It can coordinate to a metal ion through two distinct points:
The nitrogen atom of the isoquinoline ring.
One of the oxygen atoms of the deprotonated carboxylic acid group (carboxylate).
This dual coordination forms a stable five-membered chelate ring with the metal ion. Studies on structurally similar molecules, such as tetrahydroisoquinoline-3-carboxylic acid and 8-hydroxyquinoline-2-carboxylic acid, have confirmed their ability to act as bidentate and tridentate ligands, respectively, forming stable complexes with various transition metals like Cu(II) and Co(II). uncw.edumdpi.com Research on isoquinoline alkaloids has also demonstrated their capacity for iron chelation. mdpi.com The pre-organization of the donor atoms in the rigid isoquinoline framework can lead to remarkably high stability constants for the resulting metal complexes. uncw.edu
Table 2: Potential Metal Chelation Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Donor Atoms | Isoquinoline Nitrogen (N), Carboxylate Oxygen (O) | polimi.itmdpi.com |
| Denticity | Bidentate | mdpi.com |
| Chelate Ring Size | 5-membered ring | N/A |
| Potential Metal Ions | Transition metals (e.g., Cu²⁺, Co²⁺, Zn²⁺), Lanthanides (e.g., Eu³⁺, Tb³⁺) | polimi.itnih.govuncw.edu |
| Binding Affinity | Expected to be high due to the chelate effect and rigid ligand backbone. | uncw.edu |
Investigation of Coordination Complexes and Supramolecular Architectures
The unique trifunctional nature of this compound—containing a Lewis basic nitrogen site, an acidic carboxylate group, and a halogen-bonding bromine atom—makes it a highly promising candidate for the construction of novel coordination complexes and intricate supramolecular architectures.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The isoquinoline nitrogen and the carboxylate group are excellent coordination sites for metal ions. This dual-binding capability allows the molecule to act as a versatile organic linker, bridging metal centers to form one-, two-, or three-dimensional coordination polymers, including highly porous Metal-Organic Frameworks (MOFs). The steric hindrance from the bromine atom at position 5 and the carboxyl group at position 4 would likely influence the coordination geometry and the resulting framework topology, potentially leading to unique network structures not achievable with simpler isoquinoline carboxylates. The formation of MOFs with other functionalized carboxylate linkers is a well-established field, suggesting that this compound would be a viable building block for new crystalline materials. researchgate.netnih.gov
Supramolecular Assembly via Hydrogen and Halogen Bonding: Beyond metal coordination, the molecule can self-assemble or co-assemble with other molecules through non-covalent interactions. The carboxylic acid group can form robust and predictable hydrogen-bonded synthons, such as the common carboxylic acid dimer. Concurrently, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the isoquinoline nitrogen of another molecule) to direct the formation of extended networks. The interplay between hydrogen bonding from the carboxylate and halogen bonding from the bromine could be exploited to engineer complex, multi-dimensional supramolecular structures with high degrees of predictability.
Characterization of Ligand-Metal Interaction Dynamics
The interaction between this compound and metal ions is expected to be multifaceted, involving several potential coordination modes. The characterization of these dynamics is crucial for understanding the properties of any resulting metal complexes.
The primary coordination sites are the isoquinoline nitrogen atom and the oxygen atoms of the deprotonated carboxylate group. The carboxylate functionality is particularly versatile and can adopt several coordination modes, which significantly influences the structure of the resulting metal complex.
Table 1: Predicted Coordination Modes and Spectroscopic Signatures
| Coordination Mode | Description | Probable Spectroscopic Evidence (IR) |
|---|---|---|
| Monodentate | Only one oxygen atom of the carboxylate group binds to a metal center. | The difference (Δν) between the asymmetric (νas) and symmetric (νs) COO- stretching frequencies is significantly larger than in the ionic salt. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | The Δν value is significantly smaller than in the ionic salt. |
| Bidentate Bridging | Each oxygen atom of thecarboxylate group binds to a different metal center, bridging them. | The Δν value is comparable to that of the ionic salt. |
| N,O-Chelation | The isoquinoline nitrogen and one carboxylate oxygen bind to the same metal center. | Shifts in both C=N stretching frequencies in the aromatic ring and the COO- stretching frequencies. |
The electronic effects of the bromine atom can also influence the ligand-metal bond strength. As an electron-withdrawing group, it can decrease the basicity of the isoquinoline nitrogen, potentially affecting the kinetics and thermodynamics of complex formation. The characterization of these complexes would typically involve single-crystal X-ray diffraction to determine the precise solid-state structure, alongside spectroscopic methods like FT-IR, UV-Vis, and NMR to probe the coordination environment in both solid and solution phases.
Implications for Catalysis and Sensing Applications
The structural and electronic features of this compound and its potential metal complexes suggest promising applications in catalysis and chemical sensing.
Catalysis: Metal-organic frameworks derived from this ligand could serve as heterogeneous catalysts. The porous nature of MOFs can allow for size-selective catalysis, while the metal centers can act as Lewis acid sites. researchgate.net Furthermore, the isoquinoline moiety itself can be catalytically active in certain contexts. The bromine atom provides a reactive handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, allowing for the covalent anchoring of the molecule to catalytic supports or the introduction of additional catalytic groups. orgsyn.org
Sensing Applications: Isoquinoline and quinoline derivatives are well-known for their fluorescent properties. nih.gov The fluorescence of the this compound core is likely to be sensitive to its environment, particularly upon binding to metal ions. This could be exploited for the development of fluorescent chemosensors. beilstein-journals.orgnih.govbohrium.com The binding of a specific metal ion to the N,O-chelating site could lead to a "turn-on" or "turn-off" fluorescent response through mechanisms like chelation-enhanced fluorescence (CHEF). The selectivity of the sensor could be tuned by the specific geometry of the binding pocket created by the carboxylate and the isoquinoline nitrogen. The rich carboxylate surface could also facilitate selective binding to certain metal ions, like Fe³⁺, leading to fluorescence quenching, a mechanism used in other carboxyl-rich fluorescent sensors. mdpi.com
Table 2: Potential Applications Based on Molecular Features
| Feature | Potential Application | Rationale |
|---|---|---|
| N,O-Chelating Moiety | Fluorescent Metal Ion Sensing | Metal binding modulates the fluorophore's emission via CHEF or quenching. nih.govbohrium.com |
| Porous MOF Formation | Heterogeneous Catalysis, Gas Storage | Metal centers act as active sites within a stable, porous framework. researchgate.net |
| Bromine Atom | Catalyst Modification | Serves as a site for post-synthetic modification via cross-coupling reactions. orgsyn.org |
| Isoquinoline Core | Homogeneous Catalysis | The aromatic system and nitrogen atom can participate in or influence catalytic cycles. |
Analytical and Spectroscopic Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Bromoisoquinoline-4-carboxylic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10–13 ppm, due to deshielding and hydrogen bonding effects. libretexts.orgquimicaorganica.org The aromatic protons on the isoquinoline (B145761) ring system would resonate in the aromatic region, typically between 7.0 and 9.5 ppm. Due to the electron-withdrawing effects of the bromine atom and the carboxylic acid group, protons adjacent to these substituents, such as H-1 and H-3, are anticipated to be shifted further downfield, potentially in the δ 8.5–9.0 ppm range. vulcanchem.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 165–185 ppm. libretexts.orgpressbooks.pub The carbon atoms of the aromatic rings will appear between approximately 115 and 155 ppm. The carbon atom attached to the bromine (C-5) would be influenced by the halogen's electronegativity and heavy atom effect.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity of the aromatic protons, while HSQC and HMBC correlate protons with their directly attached carbons and long-range (2-3 bond) carbon neighbors, respectively, allowing for the complete and unambiguous assembly of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of this compound. This technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula C₁₀H₆BrNO₂. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Analysis of the fragmentation pathways under mass spectrometric conditions provides valuable structural information. A plausible fragmentation pathway for this compound would likely involve initial cleavages around the carboxylic acid group. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). Further fragmentation of the isoquinoline core could also occur, though the aromatic system is generally more stable. The fragmentation pattern helps to confirm the presence and location of the functional groups on the isoquinoline scaffold.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent features in the IR spectrum of this compound are associated with the carboxylic acid moiety. orgchemboulder.com A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgpressbooks.publibretexts.org Superimposed on this broad band may be sharper peaks from C-H stretching. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band typically found between 1690 and 1760 cm⁻¹. libretexts.orgresearchgate.net For an aromatic carboxylic acid, this peak is often located in the lower end of the range, around 1690-1710 cm⁻¹, due to conjugation. pressbooks.pub Additional bands corresponding to C-O stretching (1210-1320 cm⁻¹) and out-of-plane O-H bending (~920 cm⁻¹) further confirm the presence of the carboxylic acid group. libretexts.org Vibrations associated with the aromatic isoquinoline ring, such as C=C and C=N stretching, are expected in the 1400–1620 cm⁻¹ region, while C-H bending vibrations appear at lower wavenumbers.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 2500–3300 | O-H stretch | Carboxylic Acid | Strong, Very Broad |
| ~3050 | C-H stretch | Aromatic | Medium-Weak |
| 1690–1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1400–1620 | C=C / C=N stretch | Aromatic Ring | Medium-Variable |
| 1210–1320 | C-O stretch | Carboxylic Acid | Strong |
| ~920 | O-H bend | Carboxylic Acid | Medium, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated system of this compound. The aromatic isoquinoline ring system constitutes a significant chromophore, which is expected to absorb UV radiation, leading to π → π* transitions. These transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals, typically result in strong absorption bands. The presence of the carboxylic acid and bromine substituents can modify the absorption maxima (λmax) and intensity compared to the parent isoquinoline. Aromatic carboxylic acids generally exhibit absorption maxima below 300 nm. masterorganicchemistry.com
Additionally, the carbonyl group of the carboxylic acid contains non-bonding electrons (n) on the oxygen atom. This allows for a lower energy n → π* transition, which typically results in a weaker absorption band at a longer wavelength compared to the π → π* transitions. nih.gov The UV-Vis spectrum is therefore a useful tool for confirming the presence of the conjugated aromatic system and the carbonyl group.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like this compound. Due to the compound's polarity, arising from the carboxylic acid group, reverse-phase HPLC is a common method of analysis. sielc.comcore.ac.uk In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated state for better peak shape and retention. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, although its low volatility and high polarity present challenges for direct analysis. researchgate.net To make the compound suitable for GC, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. plantarchives.org Once derivatized, the compound can be separated from other volatile components on a GC column. The separated components then enter a mass spectrometer, which serves as a detector, providing both mass information for identification and quantitative data based on peak intensity. This technique is particularly powerful for identifying and quantifying volatile impurities in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS serves to determine the compound's molecular weight and to assess its purity.
A typical LC-MS analysis involves injecting a solution of the compound onto a chromatographic column. The compound is then separated from any impurities based on its affinity for the stationary phase and the mobile phase. As the separated components elute from the column, they are introduced into the mass spectrometer.
For this compound, electrospray ionization (ESI) is a commonly employed ionization technique. Given the presence of the carboxylic acid group, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. This would correspond to a mass-to-charge ratio (m/z) that is one unit less than the molecular weight of the neutral molecule. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.
While specific research findings on the LC-MS analysis of this compound are not widely detailed in publicly available literature, a hypothetical set of parameters for such an analysis is presented in the table below.
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Expected [M-H]⁻ (m/z) | ~250.96 (for C₁₀H₅⁷⁹BrNO₂) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional High-Performance Liquid Chromatography (HPLC). UPLC utilizes smaller stationary phase particles (typically sub-2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity.
For this compound, a UPLC method would be developed to provide a highly accurate assessment of its purity. The high resolving power of UPLC can separate the main compound from even closely related impurities that might not be resolved by standard HPLC. A UPLC chromatogram would display a major peak corresponding to this compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.
The development of a UPLC method would involve optimizing parameters such as the mobile phase composition, gradient, flow rate, and column temperature to achieve the best possible separation.
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography System | Waters ACQUITY UPLC or equivalent |
| Column | BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. This method involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern.
To obtain the crystal structure of this compound, a high-quality single crystal must first be grown. This is often a challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or stacking interactions. This information is crucial for understanding the compound's chemical properties and for its potential applications in areas such as medicinal chemistry and materials science. Although a specific crystal structure for this compound is not readily found in open literature, the table below outlines the typical crystallographic data that would be reported.
| Parameter | Example Data |
|---|---|
| Chemical Formula | C₁₀H₆BrNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | Calculated from cell dimensions |
| Z (Molecules per unit cell) | Typically 2, 4, or 8 |
| Final R-factor | < 0.05 for a well-refined structure |
Future Research Directions and Perspectives
Emerging Synthetic Paradigms for Isoquinoline (B145761) Functionalization
Traditional methods for synthesizing isoquinoline derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been foundational. ijpsjournal.comacs.org However, the future of isoquinoline chemistry is moving towards more efficient, atom-economical, and environmentally benign methodologies. nih.govresearchgate.net Modern synthetic approaches are increasingly focusing on the late-stage functionalization of the isoquinoline core, which allows for the rapid generation of diverse molecular libraries.
Emerging strategies that could be applied to 5-Bromoisoquinoline-4-carboxylic acid include:
Transition-Metal-Catalyzed C–H Activation : This has become a powerful tool for creating substituted isoquinolines. ijpsjournal.comijpsjournal.com Techniques utilizing rhodium(III) and palladium catalysis enable the direct introduction of functional groups onto the isoquinoline skeleton, offering a more efficient alternative to traditional multi-step syntheses. acs.orgijpsjournal.com These methods could allow for precise modifications to the this compound structure to modulate its properties.
Photoredox Catalysis : Light-mediated reactions provide mild and selective conditions for functionalization. ijpsjournal.comijpsjournal.com Photo-induced carbamoyl (B1232498) radical cascade reactions, for example, have been used to synthesize amide-functionalized isoquinoline derivatives. rsc.org This approach could be used to introduce novel amide-containing side chains to the this compound scaffold.
Domino and Cascade Reactions : One-pot domino approaches, such as those involving Sonogashira coupling followed by intramolecular cyclization, allow for the construction of complex fused isoquinoline systems in a single step. nih.gov Applying such strategies could lead to the synthesis of novel polycyclic derivatives of this compound with unique three-dimensional structures.
These advanced synthetic methods promise to expand the chemical space accessible from this compound, providing a platform for developing new molecules with tailored functions.
Interdisciplinary Research Opportunities with Chemical Biology and Materials Science
The isoquinoline scaffold is a privileged structure in medicinal chemistry and is increasingly finding applications in materials science. amerigoscientific.comrsc.org The distinct functionalities of this compound—the carboxylic acid for hydrogen bonding and coordination, and the bromine for further chemical modification—make it an attractive candidate for interdisciplinary research.
Chemical Biology: Isoquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comnbinno.com The this compound core could serve as a starting point for the development of new therapeutic agents. For instance, the indole (B1671886) backbone, another nitrogen-containing heterocycle, has been used to create derivatives that act as potent anticancer drugs by inhibiting EGFR tyrosine kinase. nih.gov Similarly, derivatives of this compound could be designed and synthesized to target specific biological pathways implicated in disease.
Materials Science: In materials science, isoquinoline-based compounds are being explored for their potential in creating advanced materials. amerigoscientific.com
Luminescent Materials : Certain isoquinoline derivatives have shown promise as luminescent compounds for applications in fluorescent sensors and light-emitting devices. acs.org
Metal-Organic Frameworks (MOFs) : The carboxylic acid group on this compound makes it an ideal ligand for the synthesis of MOFs. amerigoscientific.com These porous materials have potential applications in gas storage, catalysis, and drug delivery. amerigoscientific.com
Corrosion Inhibitors : Isoquinoline derivatives have been identified as effective corrosion inhibitors, with their efficacy depending on their molecular structure and ability to adsorb onto metal surfaces. acs.org
The fusion of synthetic chemistry with chemical biology and materials science will likely uncover novel applications for derivatives of this compound.
Advancements in Targeted Application Areas for this compound Derivatives
Future research will likely focus on developing derivatives of this compound for specific, targeted applications. The inherent biological activity of the isoquinoline nucleus provides a strong foundation for creating potent and selective agents for various therapeutic areas. nbinno.com
Key targeted application areas include:
Anticancer Agents : Many natural and synthetic isoquinoline alkaloids, such as Berberine and Sanguinarine, exhibit anticancer properties by inducing apoptosis or inhibiting key enzymes like topoisomerase. ijpsjournal.com Derivatives of this compound could be functionalized to target specific cancer-related proteins.
Antimicrobial Agents : The isoquinoline scaffold is present in numerous compounds with broad-spectrum activity against bacteria, fungi, and parasites. amerigoscientific.commdpi.com Modifications to the this compound structure could enhance its antimicrobial potency and selectivity. semanticscholar.org
Agrochemicals : Isoquinoline derivatives are also being investigated for use as herbicides, insecticides, and fungicides in crop protection.
The table below summarizes potential targeted applications for derivatives of this compound.
| Application Area | Therapeutic/Functional Target | Rationale for Derivatives |
|---|---|---|
| Oncology | Kinase Inhibition, Topoisomerase Inhibition, Apoptosis Induction | The isoquinoline core is a known scaffold for anticancer agents. ijpsjournal.com |
| Infectious Diseases | Bacterial Cell Wall Synthesis, Fungal Membrane Integrity | Derivatives can be designed to have broad-spectrum antimicrobial activity. amerigoscientific.comsemanticscholar.org |
| Agrochemicals | Weed-specific Enzymes, Insect Receptors | Isoquinoline structures are explored for crop protection applications. |
| Materials Science | Metal-Organic Frameworks (MOFs), Luminescent Probes | The carboxylic acid group is suitable for creating coordination polymers and sensors. amerigoscientific.comacs.org |
Challenges and Opportunities in Scale-Up and Industrial Applications
Translating a promising compound from laboratory-scale synthesis to industrial production presents significant challenges. acsgcipr.orgdrugdiscoverytrends.com The multi-step synthesis often required for complex heterocyclic molecules can be inefficient and costly. acsgcipr.org
Challenges:
Process Optimization : Reactions that work well on a small scale may not be directly translatable to large-scale production due to issues with mixing, heat transfer, and reaction time. drugdiscoverytrends.com
Cost and Sustainability : The use of expensive reagents, catalysts, or harsh reaction conditions can make industrial-scale production economically unviable and environmentally unfriendly. researchgate.net The synthesis of carboxylic acids and their derivatives often requires optimization to be cost-effective. nih.gov
Opportunities:
Green Chemistry : The development of greener synthetic routes, such as those using solvent-free conditions, efficient catalysts, or microwave irradiation, can improve the sustainability and reduce the cost of production. researchgate.net
The table below outlines the key challenges and opportunities in the scale-up of this compound synthesis.
| Factor | Challenges | Opportunities |
|---|---|---|
| Synthesis Efficiency | Multi-step processes with potential for low overall yield. acsgcipr.org | Development of one-pot or domino reactions to reduce steps. nih.gov |
| Process Control | Difficulty in maintaining optimal conditions (temperature, mixing) at large scale. drugdiscoverytrends.com | Implementation of continuous flow chemistry for precise control. acsgcipr.org |
| Purification | Numerous purification steps leading to material loss. acsgcipr.org | Telescoping reactions in flow systems to minimize intermediate purification. |
| Cost & Sustainability | Use of expensive catalysts and potentially hazardous reagents. | Adoption of green chemistry principles, such as using efficient, reusable catalysts and safer solvents. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromoisoquinoline-4-carboxylic acid, and what experimental parameters influence yield?
- Methodological Answer : A common approach involves lithiation of 4-bromoisoquinoline followed by carbonation. For example, 4-bromoisoquinoline is treated with lithium diisopropylamide (LDA) at low temperatures (−78°C) to generate the 4-lithio intermediate, which is then quenched with CO₂ to introduce the carboxylic acid group . Reaction temperature, solvent choice (e.g., THF), and CO₂ exposure time are critical for yield optimization. Purity can be confirmed via melting point analysis (mp 83–87°C) and HPLC (>95% purity) .
Q. How do researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Key characterization steps include:
- Melting Point Analysis : Compare observed mp (83–87°C) with literature values to assess purity .
- Spectroscopic Techniques : Use H/C NMR to confirm substitution patterns (e.g., bromine at position 5, carboxylic acid at position 4). IR spectroscopy verifies the presence of the carboxylic acid C=O stretch (~1700 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (CHBrNO) via combustion analysis .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent degradation. Regular stability checks via TLC or HPLC are recommended, as brominated heterocycles may undergo photolytic or thermal decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., mp ranges in different sources) often arise from impurities or polymorphic forms. Recrystallization using solvents like ethanol/water mixtures can isolate pure crystalline forms. Cross-validate spectral data with synthetic intermediates (e.g., ethyl esters or lithio precursors) to confirm structural integrity .
Q. What strategies optimize the lithiation step in synthesizing this compound to minimize side reactions?
- Methodological Answer :
- Temperature Control : Maintain −78°C to suppress Li-Br exchange or over-lithiation.
- Additive Use : Add hexamethylphosphoramide (HMPA) to stabilize the lithio intermediate and improve regioselectivity .
- Quenching Optimization : Introduce CO₂ gas slowly to avoid carboxylate dimerization.
Q. How can computational modeling guide the design of novel derivatives (e.g., esters or amides) of this compound for bioactivity studies?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity of derivatives toward target proteins (e.g., kinase inhibitors).
- DFT Calculations : Assess electronic effects of substituents on reactivity. For example, electron-withdrawing groups at position 5 may enhance electrophilic substitution at position 4 .
Q. What experimental designs are suitable for analyzing the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh) or PdCl(dppf) with arylboronic acids under inert atmospheres.
- Condition Optimization : Vary solvents (DMF vs. toluene), bases (KCO vs. CsCO), and temperatures (80–120°C) to maximize coupling efficiency. Monitor via LC-MS for intermediate tracking .
Data Contradiction Analysis
Q. How should researchers address inconsistent yield reports in the synthesis of this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate procedures with strict adherence to stoichiometry and inert conditions.
- Byproduct Identification : Use GC-MS or F NMR (if fluorinated analogs exist) to detect halogen exchange or carboxylate ester side products .
- Scale-Up Adjustments : Smaller scales may suffer from CO₂ under-saturation; use pressurized reactors for consistent yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
